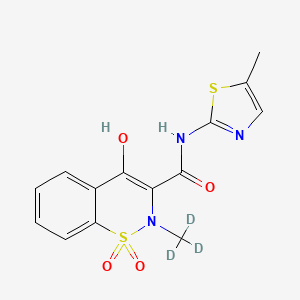
Meloxicam-d3
説明
Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Meloxicam has been synthesized in various ways. One study synthesized two eutectic mixtures of Meloxicam with mandelic acid and saccharin by liquid-assisted grinding, resulting in a multicomponent material with enhanced solubility . Another study used nanosecond laser ablation as a wet milling technique to produce nano- and micrometre-sized Meloxicam particles without considerable chemical damage .Molecular Structure Analysis
The molecular formula of Meloxicam-d3 is C14H13N3O4S2 . It has been characterized spectroscopically by Terahertz (THz) time domain spectroscopy (THz-TDS) and Fourier Transform Infrared (FTIR) spectroscopy in far-IR regions of the electromagnetic spectrum .Chemical Reactions Analysis
Meloxicam has been shown to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . Laser ablation has been used as a particle size reduction technique for Meloxicam, resulting in particles with excellent solubility and anti-inflammatory properties .Physical And Chemical Properties Analysis
Meloxicam-d3 has a molecular weight of 354.4 g/mol . It has been characterized by various properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass .科学的研究の応用
Enhancement of Drug Solubility and Dissolution Rate
Meloxicam-d3: , when combined with halloysite nanotubes (HNTs), shows a significant improvement in solubility and dissolution rate. This is particularly beneficial for drugs like Meloxicam, which are poorly water-soluble. The study demonstrates that Meloxicam loaded on modified HNTs exhibits enhanced dissolution rates, which is crucial for the drug’s bioavailability .
Drug Polymorphism Exploration
The crystallization of elusive polymorphs of Meloxicam is informed by crystal structure prediction (CSP) calculations. This approach guides the crystallization of various polymorphic forms, which is essential for understanding the drug’s physical and chemical properties. The research has led to the crystallization of pure forms and the discovery of new solvates and cocrystals .
Antimicrobial Effects
Research into mixed ligand complexes from Meloxicam and glycine has been conducted to investigate their antimicrobial effects. The structures of these compounds are thoroughly analyzed using various techniques, including infrared, electronic absorption, and thermal analyses. This application is pivotal in developing new antimicrobial agents .
Innovative Formulations for Poorly Soluble Drugs
Meloxicam-d3 plays a role in the design of innovative drug formulations. By creating hybrids with materials like halloysite, researchers can enhance the solubility and dissolution rate of poorly soluble drugs, which is a significant challenge in pharmaceutical sciences .
Solid-State NMR Characterization
The solid-state NMR characterization of Meloxicam-d3 composites provides insights into the drug’s molecular structure and interactions. This information is vital for drug design and understanding the mechanisms of drug action .
Enhancement of Drug Wettability
The modification of Meloxicam-d3 with agents like chitosan leads to a dramatic increase in the drug’s wettability. This property is crucial for the drug’s absorption and effectiveness. The research shows that chitosan grafting on nanotubes increases the specific surface area available for drug adsorption/desorption .
作用機序
Target of Action
Meloxicam-d3 primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation . Meloxicam-d3 preferentially inhibits COX-2, which is induced during inflammation .
Mode of Action
Meloxicam-d3 interacts with its targets, COX-1 and COX-2, by blocking their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the first step in the synthesis of prostaglandins . As a result, the production of prostaglandins is decreased, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Meloxicam-d3 is the prostaglandin synthesis pathway . By inhibiting COX-2, Meloxicam-d3 reduces the production of prostaglandins, which are key players in the inflammatory response . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling .
Pharmacokinetics
It’s known that meloxicam, the parent compound, has a longer half-life than most other nsaids, making it a favorable option for those who require once-daily dosing .
Result of Action
The molecular and cellular effects of Meloxicam-d3’s action include the inhibition of STING phosphorylation, which alleviates intracellular DNA-mediated autoimmune responses . It also enhances the antioxidant properties of albumin and prevents protein oxidation and glycation under the influence of various factors . In neurons, Meloxicam-d3 has been shown to inhibit apoptosis by deactivating tumor necrosis factor receptor superfamily member 25 .
Action Environment
Environmental factors can influence the action of Meloxicam-d3. For instance, the gut microbiome can interact with drugs in a complex and bidirectional manner, influencing drug effectiveness . Additionally, factors such as sugars, aldehydes, and oxidants can influence the antioxidant and anti-glycating activity of Meloxicam-d3 .
Safety and Hazards
特性
IUPAC Name |
4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715713 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942047-63-4 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 942047-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



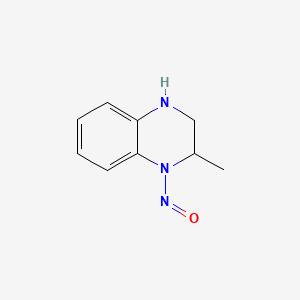

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-formamidophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562307.png)


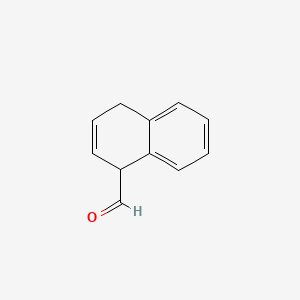
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)](/img/structure/B562311.png)

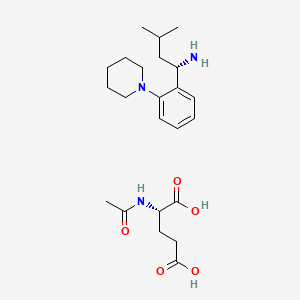

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)
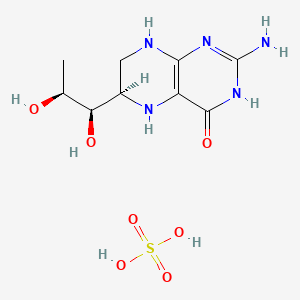
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)